Indium tribromide

Catalog No.
S601778
CAS No.
13465-09-3
M.F
Br3In
M. Wt
354.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indium tribromide

CAS Number

13465-09-3

Product Name

Indium tribromide

IUPAC Name

tribromoindigane

Molecular Formula

Br3In

Molecular Weight

354.53 g/mol

InChI

InChI=1S/3BrH.In/h3*1H;/q;;;+3/p-3

InChI Key

JKNHZOAONLKYQL-UHFFFAOYSA-K

SMILES

Br[In](Br)Br

Synonyms

InBr3, indium bromide

Canonical SMILES

Br[In](Br)Br

The exact mass of the compound Indium tribromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Heavy - Indium - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Indium tribromide (InBr3, CAS 13465-09-3) is a highly versatile, water-tolerant Lewis acid and a critical metal-halide precursor utilized in advanced materials synthesis and catalytic organic transformations [1]. Unlike traditional, highly moisture-sensitive Lewis acids such as aluminum tribromide (AlBr3) or titanium tetrachloride (TiCl4), InBr3 maintains its catalytic integrity in the presence of water and oxygen- or nitrogen-containing functional groups, significantly simplifying handling and formulation requirements [1]. In industrial and advanced laboratory settings, it is primarily procured for its distinct heavy-halide steric and electronic effects, which uniquely dictate nanoparticle nucleation rates in quantum dot synthesis and lower the activation energy barriers in complex cycloadditions and cross-coupling reactions [1].

While buyers often view indium trichloride (InCl3) as the default, lower-cost in-class substitute, substituting InCl3 for InBr3 fundamentally alters reaction kinetics, product yields, and material properties. In the synthesis of colloidal quantum dots (such as InP or InAs), the larger ionic radius and distinct binding affinity of the bromide ion directly modulate the monomer addition rate, resulting in systematically different nanocrystal diameters and emission wavelengths that cannot be replicated by altering temperature or time alone [1]. Furthermore, in catalytic applications, computational and empirical data demonstrate that the activation barrier for InBr3 is significantly lower than that of InCl3, allowing InBr3 to achieve higher yields at lower temperatures (e.g., 0 °C versus 25 °C) [2]. Consequently, substituting InBr3 with InCl3 or InI3 compromises process reproducibility, necessitates extensive re-optimization of thermal profiles, and often leads to inferior target selectivity.

Exciton Wavelength and Size Tuning in InP Quantum Dot Synthesis

In the synthesis of colloidal InP quantum dots using non-pyrophoric phosphorus precursors, the choice of indium halide strictly dictates the final nanoparticle size and emission spectrum. A direct comparison demonstrates that substituting InCl3 with InBr3 shifts the first exciton wavelength from 580 nm to 560 nm after a given reaction time, while maintaining an identical chemical conversion yield of 75-80% [1].

Evidence DimensionFirst exciton wavelength (emission tuning)
Target Compound Data560 nm (intermediate QD diameter)
Comparator Or BaselineInCl3 (580 nm) and InI3 (515 nm)
Quantified Difference20 nm blue-shift vs InCl3; 45 nm red-shift vs InI3
ConditionsColloidal synthesis in oleylamine at high temperatures (up to 340 °C)

Enables precise procurement of the exact precursor needed to target specific visible emission spectra in QLED manufacturing without altering established reaction kinetics or sacrificing yield.

Catalytic Superiority in Low-Temperature[2+2] Cycloadditions

Density functional theory (DFT) calculations and experimental validations reveal that InBr3 possesses a significantly lower activation free energy barrier for the [2+2] cycloaddition of allyltrimethylsilane with alkynones compared to InCl3. Empirically, InBr3 serves as the most effective catalyst, achieving a 73% isolated yield at 0 °C. In contrast, InCl3 only generated a 47% yield even when the reaction was run at a higher temperature of 25 °C [1].

Evidence DimensionIsolated product yield and reaction temperature
Target Compound Data73% yield at 0 °C
Comparator Or BaselineInCl3 (47% yield at 25 °C)
Quantified Difference26% higher absolute yield achieved at a 25 °C lower operating temperature
Conditions1,2-dichloroethane solvent, catalytic amounts of indium halide

Justifies the selection of InBr3 for temperature-sensitive organic syntheses, as it simultaneously reduces energy input requirements and substantially increases product yield.

Accelerated Reaction Rates in Solvent-Free Amine Protection

InBr3 exhibits exceptional efficiency as a Lewis acid catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions. When protecting (S)-phenylglycine methyl ester, the use of 1 mol% InBr3 achieved a 91% yield in just 15 minutes [1]. Under identical conditions, 1 mol% InCl3 required 30 minutes to reach only an 82% yield, while traditional catalysts like LiClO4 (20 mol%) required 5 hours in dichloromethane to reach an 88% yield [1].

Evidence DimensionReaction time and yield for N-Boc protection
Target Compound Data91% yield in 15 minutes
Comparator Or BaselineInCl3 (82% yield in 30 minutes); LiClO4 (88% yield in 5 hours)
Quantified Difference2x faster reaction time with a 9% higher absolute yield compared to InCl3
Conditions1 mol% catalyst loading, solvent-free conditions

Drives industrial processability by halving reaction times, eliminating solvent waste, and improving throughput in pharmaceutical intermediate manufacturing.

Enhanced Selectivity in the C-3 Alkylation of Indoles

For the C-3 alkylation of indoles via the ring-opening of activated azetidines, InBr3 outperforms other common Lewis acids in both conversion and selectivity. Treatment of indole with N-tosylazetidine using 10 mol% InBr3 in refluxing dichloroethane resulted in an 80% yield of the target C-3 alkylated product within 4.5 hours [1]. Comparative screening confirmed that InBr3 was substantially more effective than InCl3, ZrCl4, BiCl3, and In(OTf)3, avoiding unwanted side reactions such as bisindole formation or bromination of the indole core [1].

Evidence DimensionProduct yield and chemoselectivity
Target Compound Data80% yield of C-3 alkylated indole
Comparator Or BaselineInCl3, ZrCl4, BiCl3, In(OTf)3 (lower conversion/selectivity)
Quantified DifferenceIdentified as the optimal catalyst for maximum conversion without bisindole byproduct formation
Conditions10 mol% catalyst, refluxing dichloroethane, 4.5 hours

Ensures high-purity synthesis of complex heterocyclic pharmaceutical intermediates, reducing downstream purification costs associated with unwanted byproducts.

Tunable Quantum Dot Manufacturing

InBr3 is the optimal indium precursor for the synthesis of InP and InAs colloidal quantum dots when targeting specific intermediate emission wavelengths (e.g., 560 nm for InP) [1]. Its specific halide bulk and binding affinity allow manufacturers to precisely tune nanocrystal size and optical properties without altering the core reaction temperature, time, or solvent system, making it essential for standardized QLED production lines [1].

Low-Temperature Catalytic Cycloadditions

Due to its lower activation energy barrier compared to InCl3, InBr3 is highly recommended for[2+2] cycloadditions and other complex organic transformations involving temperature-sensitive substrates [2]. It allows the process to be run at or below 0 °C while still achieving superior yields, thereby preserving fragile functional groups and reducing thermal degradation in fine chemical synthesis [2].

High-Throughput, Solvent-Free Amine Protection

InBr3 is an ideal catalyst for industrial-scale N-tert-butoxycarbonylation (Boc protection) of amines[3]. Its ability to drive reactions to >90% yield in under 15 minutes at extremely low catalyst loadings (1 mol%) under solvent-free conditions makes it a highly cost-effective and environmentally benign choice for pharmaceutical contract manufacturing organizations (CMOs) looking to streamline synthetic workflows [3].

Selective Heterocycle Functionalization

In the synthesis of complex indole-based therapeutics, InBr3 is the preferred Lewis acid for C-3 alkylation via azetidine ring-opening [4]. Its specific Lewis acidity provides high chemoselectivity, completely suppressing the formation of bisindoles and other off-target byproducts that frequently occur with harsher or less selective catalysts like ZrCl4 or AlBr3 [4].

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (14.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13465-09-3

Wikipedia

Indium(III) bromide

General Manufacturing Information

Indium bromide (InBr3): ACTIVE

Dates

Last modified: 08-15-2023

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